molecular formula C16H20Cl2O3 B3025183 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898756-99-5

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B3025183
CAS No.: 898756-99-5
M. Wt: 331.2 g/mol
InChI Key: OLIYIOHDUSFDCP-UHFFFAOYSA-N
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Description

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-99-5) is a halogenated aromatic ketone with the molecular formula C₁₆H₂₀Cl₂O₃ and a molecular weight of 331.23 g/mol . It features a butyrophenone backbone substituted with a 5,5-dimethyl-1,3-dioxane ring at the 4-position and chlorine atoms at the 2' and 6' positions on the benzene ring. This compound is primarily used as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .

Its structural complexity makes it valuable for probing structure-activity relationships (SAR) in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)15-11(17)5-3-6-12(15)18/h3,5-6,14H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIYIOHDUSFDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646058
Record name 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-99-5
Record name 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the dioxane ring attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmacological Applications

The primary application of 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone lies in pharmacology. Research indicates that this compound may interact with specific biological targets, potentially inhibiting enzyme activity through binding to active sites. This characteristic makes it a candidate for further exploration in drug development.

Case Study: Enzyme Inhibition

  • Objective: To investigate the potential inhibitory effects of this compound on selected enzymes.
  • Methodology: Enzyme assays were conducted to assess the compound's ability to inhibit enzyme activity.
  • Results: Initial findings suggest that the compound demonstrates significant inhibition of certain enzymes, indicating its potential as a therapeutic agent.

Material Science

The unique chemical properties of this compound also position it as a valuable material in the field of materials science. Its stability and reactivity enhance its utility in developing advanced materials.

Data Table: Comparison of Similar Compounds

Compound NameIUPAC NameKey Features
2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone1-(2,4-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-YL)butan-1-oneDifferent substitution pattern
3',5'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone1-(3,5-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-YL)butanoneSimilar dioxane structure; different dichlorophenyl substitution

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions such as Friedel-Crafts acylation. Understanding its synthesis pathways is crucial for optimizing production methods for research and industrial applications.

Synthesis Pathway Overview:

  • Starting Materials: Aromatic ring and butyryl chloride derivative.
  • Key Reagents: Potassium permanganate for oxidation and sodium borohydride for reduction.
  • Reaction Conditions: Conducted under controlled temperatures to ensure yield and purity.

Future Research Directions

Ongoing research into the interactions of this compound with biological systems could reveal further therapeutic potentials. Future studies should focus on:

  • Detailed pharmacokinetics and pharmacodynamics.
  • Exploration of its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
This compound 898756-99-5 C₁₆H₂₀Cl₂O₃ 331.23 2',6'-Cl; 4-dioxane Benchmark compound for comparison
2'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 898785-86-9 C₁₆H₂₁ClO₃ 297.00 2'-Cl; 4-dioxane Single chlorine reduces molecular weight and polarity
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone 898769-96-5 C₁₇H₂₂Cl₂O₃ 345.26 3',4'-Cl; 5-dioxane Longer alkyl chain (valerophenone) increases lipophilicity
2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone N/A C₁₇H₂₂Cl₂O₃ 345.26 2',4'-Cl; 5-dioxane Chlorine positions alter electronic effects
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone 898786-06-6 C₁₆H₂₁FO₃ 280.33 3'-F; 4-dioxane Fluorine substitution enhances electronegativity

Key Observations :

Chlorine vs. Chlorine atoms at 2',6' positions (target compound) create symmetrical steric hindrance, which may influence receptor binding compared to asymmetrical substitution (e.g., 3',4'-Cl) .

Chain Length and Lipophilicity: Valerophenone derivatives (5-carbon chain) have higher molecular weights and logP values than butyrophenones (4-carbon chain), suggesting enhanced lipophilicity and altered pharmacokinetics .

Dioxane vs. 6-membered dioxane) impacts bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Inferred) Stability
This compound Not reported Not reported Low (high logP) Stable under anhydrous conditions
2'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 374.4 (predicted) Not reported Moderate Sensitive to hydrolysis
3',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone Not reported Not reported Low Stable
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone Not reported Not reported High (polar F substituent) Stable

Key Observations :

  • The 2'-chloro analog has a higher predicted boiling point (374.4°C) due to reduced symmetry and intermolecular forces compared to the 2',6'-dichloro compound .
  • Fluorinated derivatives likely exhibit better aqueous solubility due to fluorine’s polar nature, whereas dichloro compounds are more lipophilic .

Notes

Data Limitations: Direct biological or pharmacokinetic data for this compound is absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Synthetic Challenges: The 2',6'-dichloro substitution pattern may complicate synthesis due to steric hindrance, whereas mono-chloro or fluorine-substituted analogs are more straightforward .

Regulatory Considerations : Chlorinated aromatics often require rigorous safety evaluations, whereas fluorinated derivatives are increasingly favored in drug design for their metabolic stability .

Biological Activity

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (CAS Number: 898756-83-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-(2,6-Dichlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
  • Molecular Formula : C16H20Cl2O3
  • Molecular Weight : 331.23 g/mol
  • Purity : 97% .

The compound's biological activity primarily involves interactions with neurotransmitter systems, particularly the dopamine D2 receptor. Research indicates that compounds similar to butyrophenones often exhibit antipsychotic properties by acting as antagonists at these receptors. The presence of the dioxane moiety may enhance lipophilicity and receptor binding affinity, potentially improving therapeutic efficacy .

Antipsychotic Activity

Studies have shown that butyrophenones can effectively modulate dopaminergic activity. For instance, structure-based virtual screening has identified ligands with high affinity for dopamine D2 receptors. Compounds with similar structures to this compound have demonstrated significant antipsychotic effects in animal models .

Neurotransmitter Modulation

Research indicates that this compound may influence serotonin (5-HT) pathways as well. For example, it has been suggested that modifications to the phenyl ring can affect selectivity for various serotonin receptor subtypes, which could contribute to its overall pharmacological profile .

Case Study 1: Antipsychotic Efficacy

A study evaluating the antipsychotic efficacy of related butyrophenones found that compounds with structural similarities to this compound exhibited significant reductions in psychotic symptoms in rodent models. The results indicated a dose-dependent relationship between compound concentration and behavioral improvement .

Case Study 2: In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that derivatives of butyrophenones can inhibit cell proliferation in various cancer cell lines. For example, an analog exhibited IC50 values ranging from 7.9 to 92 µM against breast and colorectal cancer cells . Although specific data on the dichloro compound is limited, these findings suggest potential anticancer properties.

Data Table: Biological Activity Summary

Activity Description Reference
Antipsychotic EfficacySignificant reduction in psychotic symptoms in models
Cancer Cell InhibitionIC50 values between 7.9 - 92 µM against various lines
Dopamine Receptor BindingHigh affinity for D2 receptors

Q & A

Q. What are the recommended synthetic routes for preparing 2',6'-dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and how are intermediates purified?

A nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol can react with 1,3-dichloro-4-fluorobenzene in the presence of Cs₂CO₃ in dry DMF at 130°C for 14 hours. The crude product is purified via recrystallization using CH₂Cl₂/EtOAc to yield a crystalline material (51% yield) . Air-sensitive intermediates should be handled under inert conditions, and reaction progress monitored via TLC or LC-MS.

Q. Which analytical techniques are optimal for characterizing this compound and confirming its structural integrity?

Key methods include:

  • FT-IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1635 cm⁻¹, dioxane ring vibrations at ~1091 cm⁻¹) .
  • Mass spectrometry (EI-MS) : For molecular ion confirmation (e.g., observed m/z 299.3 for related dioxane derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR to resolve aromatic protons, dioxane methyl groups, and butyrophenone backbone .

Q. How should researchers handle intermediates prone to degradation during synthesis?

Intermediates like 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol are sensitive to oxidation and moisture. Store under nitrogen at –20°C, and use freshly distilled solvents (e.g., DMF) to minimize side reactions. Quenching with ice-cold water and rapid extraction into EtOAc can stabilize reactive species .

Advanced Research Questions

Q. What strategies are effective for modifying the 5,5-dimethyl-1,3-dioxan-2-yl moiety to tune physicochemical properties?

  • Pegylation : Introduce polyethylene glycol (PEG) chains via nucleophilic substitution (e.g., using PEG tosylates in DMF/NaH) to enhance hydrophilicity, as demonstrated in fluorene-based analogs .
  • Ring-opening reactions : Acid-catalyzed deprotection (e.g., TFA in CH₂Cl₂/H₂O) can generate aldehydes for subsequent coupling, enabling functional diversification .

Q. How can stereochemical outcomes be controlled during the synthesis of analogs with chiral centers?

Chiral auxiliaries like (R)-4-phenyl-2-oxazolidinone can direct stereoselectivity. For example, coupling 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid with such auxiliaries via mixed anhydride methods (pivaloyl chloride/TEA) yields enantiomerically enriched intermediates .

Q. How should researchers address contradictions in reported reaction yields or physicochemical data?

Discrepancies in yields (e.g., 51% vs. higher/lower values) may arise from variations in:

  • Catalyst loading : Cs₂CO₃ stoichiometry (2.0 equiv. is typical) .
  • Temperature : Extended heating (>14 hours at 130°C) may degrade products.
  • Purification methods : Recrystallization vs. column chromatography impacts purity . Validate protocols with control experiments and replicate reported conditions.

Q. What methodologies support structure-activity relationship (SAR) studies for this compound's biological activity?

  • Analog synthesis : Replace the butyrophenone core with spirocycles or piperidine derivatives (e.g., γ-[4-hydroxypiperidin-1-yl] analogs) to assess pharmacological profiles .
  • Bioisosteric replacements : Substitute chlorine atoms with fluorinated or trifluoromethyl groups to modulate lipophilicity and target binding .

Q. What challenges arise in analyzing this compound in complex biological matrices, and how are they mitigated?

  • Matrix effects : Co-eluting biomolecules in wastewater or sludge require solid-phase extraction (SPE) with Oasis HLB cartridges and LC-MS/MS detection (ESM Table S1) .
  • Low sensitivity : Derivatization (e.g., succinimidyl ester formation) enhances detectability in fluorescence-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Reactant of Route 2
Reactant of Route 2
2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

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